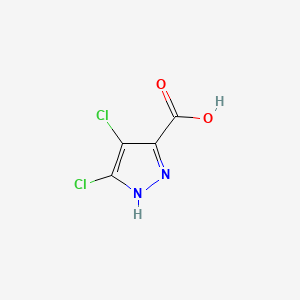

4,5-Dichloro-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVXZSMMGPUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichloro 1h Pyrazole 3 Carboxylic Acid and Its Analogs

De Novo Synthetic Routes to the 4,5-Dichloro-1H-pyrazole Core

The construction of the fundamental 4,5-dichloro-1H-pyrazole ring system from acyclic precursors is a primary focus in the synthesis of the target compound. These de novo approaches can be broadly categorized into multi-step sequences, cyclization reactions, and emerging electrochemical methods.

Multi-Step Approaches from Precursor Molecules

The synthesis of the pyrazole (B372694) core often begins with readily available starting materials that undergo a series of transformations to build the required functionality for cyclization. A common strategy involves the use of 1,3-dicarbonyl compounds or their synthetic equivalents, which are then reacted with hydrazine (B178648) derivatives. nih.govmdpi.comnih.gov For instance, the reaction between a ketone and an acid chloride can generate a 1,3-diketone in situ, which is then cyclized with hydrazine. nih.gov

A patented method for a related compound, 5-acetyl-1H-pyrazole-3-carboxylic acid, starts with 2,3-butanedione. google.com This is converted to an intermediate which is then cyclized with a hydrazine compound. google.com Such multi-step approaches allow for the systematic construction of the pyrazole ring with desired substituents. youtube.com

Cyclization Reactions for Pyrazole Ring Formation

The hallmark of pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctionalized substrate and a hydrazine derivative. nih.govmdpi.com This method is widely employed due to its reliability and versatility.

From 1,3-Diketones: The condensation of 1,3-dicarbonyl compounds with hydrazines is a classic and straightforward method to form the pyrazole ring. nih.govacs.org The reaction typically proceeds by nucleophilic attack of the hydrazine at the carbonyl carbons, followed by dehydration to yield the aromatic pyrazole. The use of unsymmetrical diketones can lead to a mixture of regioisomers. mdpi.com

From α,β-Unsaturated Carbonyls: α,β-Unsaturated ketones and aldehydes can also serve as precursors. The reaction with hydrazine initially forms a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.govmdpi.com

From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines has been a known method for over a century, often resulting in a mixture of regioisomeric pyrazoles. nih.govmdpi.com

1,3-Dipolar Cycloaddition: This approach involves the reaction of a nitrile imine, generated in situ from a hydrazone, with an alkyne. This method offers a high degree of regioselectivity in some cases. nih.gov

The following table summarizes various precursor types and their resulting pyrazole products.

Table 1: Precursors for Pyrazole Ring Formation via Cyclization| Precursor Type | Reagent | Product | Reference(s) |

|---|---|---|---|

| 1,3-Diketones | Hydrazine | Polysubstituted pyrazoles | nih.govmdpi.comacs.org |

| α,β-Unsaturated Ketones | Hydrazine | Pyrazoles (via pyrazoline oxidation) | nih.govmdpi.com |

| Acetylenic Ketones | Hydrazine | Regioisomeric pyrazoles | nih.govmdpi.com |

| Nitrile Imines | Alkynes | Substituted pyrazoles | nih.gov |

Electrochemical Synthesis Approaches

While less common, electrochemical methods are emerging as a potential route for the synthesis of pyrazole derivatives. These methods can offer advantages in terms of mild reaction conditions and reduced use of chemical reagents. Specific details on the electrochemical synthesis of 4,5-dichloro-1H-pyrazole-3-carboxylic acid are not extensively documented in the provided search results, but the general field of electrochemical synthesis of heterocyclic compounds is an active area of research.

Targeted Introduction of Halogen Substituents on the Pyrazole Ring

The introduction of chlorine atoms at the C4 and C5 positions of the pyrazole ring is a critical step in the synthesis of the target molecule. Halogenation of pyrazoles is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Direct C-H halogenation of the pyrazole ring often occurs preferentially at the 4-position. researchgate.netresearchgate.net To achieve dichlorination at the 4 and 5 positions, specific strategies are required. One approach is to start with a pyrazole that is already substituted at the 4-position, directing subsequent halogenation to the 3 or 5-positions. researchgate.net Another strategy involves the halogenation of pyrazole anions. researchgate.net

The use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), is a common and effective method for the halogenation of pyrazoles. researchgate.netbeilstein-archives.org These reagents are relatively safe and the reactions can often be carried out under mild conditions. researchgate.netbeilstein-archives.org For instance, reacting pyrazoles with N-chlorosuccinimide in solvents like carbon tetrachloride or water can yield 4-halopyrazoles in excellent yields. researchgate.net

A plausible route to 4,5-dichlorinated pyrazoles could involve a multi-step process where the pyrazole ring is first formed and then subjected to chlorination. For example, a 3-carboxy-1H-pyrazole could be treated with a chlorinating agent under conditions that favor dichlorination.

Carboxylic Acid Functional Group Installation and Transformation Methodologies

The carboxylic acid group at the C3 position is a key feature of the target molecule. This functional group can be introduced either during the ring formation step or by subsequent modification of a pre-formed pyrazole ring.

Installation during Cyclization: One of the most common methods is to use a precursor that already contains the carboxylate functionality or a group that can be easily converted to it. For example, the cyclization of a diketoester with hydrazine will directly yield a pyrazole-carboxylate ester, which can then be hydrolyzed to the carboxylic acid. nih.gov A patent describes the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid from 5-bromo-1H-3-pyrazolecarboxylic acid, highlighting the use of a pre-functionalized pyrazole. google.com

Oxidation of Side Chains: If a pyrazole with an alkyl or acyl group at the C3 position is synthesized, this group can be oxidized to a carboxylic acid. slideshare.net For example, the oxidation of a methyl group on the pyrazole ring to a carboxylic acid using potassium permanganate (B83412) has been reported. chemicalbook.com

From Nitriles: The nitrile group is a versatile precursor to carboxylic acids. acs.org A pyrazole-3-carbonitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.

Once the carboxylic acid is in place, it can be converted to other functional groups. For example, treatment with thionyl chloride can convert the carboxylic acid to an acid chloride, which is a reactive intermediate for the synthesis of esters and amides. youtube.comnih.govdergipark.org.tr

Table 2: Methods for Carboxylic Acid Installation and Transformation

| Method | Description | Starting Material | Product | Reference(s) |

|---|---|---|---|---|

| Cyclization with Ester | Use of a diketoester in the cyclization reaction. | Diketoester and hydrazine | Pyrazole-carboxylate ester | nih.gov |

| Side-Chain Oxidation | Oxidation of an alkyl or acyl group on the pyrazole ring. | 3-Alkyl/Acyl-pyrazole | Pyrazole-3-carboxylic acid | slideshare.netchemicalbook.com |

| Nitrile Hydrolysis | Hydrolysis of a nitrile group to a carboxylic acid. | Pyrazole-3-carbonitrile | Pyrazole-3-carboxylic acid | acs.org |

| Acid Chloride Formation | Reaction of the carboxylic acid with thionyl chloride. | Pyrazole-3-carboxylic acid | Pyrazole-3-carbonyl chloride | youtube.comnih.govdergipark.org.tr |

Development of Sustainable and Efficient Synthetic Protocols

There is a growing emphasis on developing more environmentally friendly and efficient methods for the synthesis of pyrazole derivatives. This includes the use of green solvents, catalysts, and energy sources.

Aqueous Media: The use of water as a solvent is highly desirable for green chemistry. Several methods for pyrazole synthesis in aqueous media have been reported, often employing catalysts to facilitate the reaction. thieme-connect.com

Catalysis: The use of catalysts, such as nano-ZnO and other metal-based or organocatalysts, can improve reaction rates, yields, and selectivity, often under milder conditions. nih.govthieme-connect.com For example, nano-ZnO has been used as a catalyst for the synthesis of pyrazole derivatives in aqueous media. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated. beilstein-journals.orgrsc.org These reactions combine three or more starting materials in a single reaction vessel to form the final product.

The development of sustainable protocols for the synthesis of this compound is an ongoing area of research, aiming to make the production of this important compound more economical and environmentally benign.

Derivatization and Functionalization Strategies for 4,5 Dichloro 1h Pyrazole 3 Carboxylic Acid Systems

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group at the C3 position of the pyrazole (B372694) ring is a prime site for derivatization through esterification and amidation. These transformations are fundamental for creating libraries of compounds with diverse physicochemical properties.

Esterification: The conversion of 4,5-dichloro-1H-pyrazole-3-carboxylic acid to its corresponding esters is typically achieved through acid-catalyzed esterification (Fischer esterification). This involves reacting the carboxylic acid with an excess of alcohol (such as methanol, ethanol, or isopropanol) under reflux conditions in the presence of a catalytic amount of a strong acid like sulfuric acid. researchgate.net Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). libretexts.org This acid chloride then readily reacts with alcohols, often in the presence of a base like pyridine, to yield the desired ester with high efficiency. researchgate.net Microwave-assisted synthesis has also been reported as an efficient method for the esterification of carboxylic acids, offering advantages such as faster reaction times. rsc.org

Amidation: Direct amidation of carboxylic acids can be challenging because the basic nature of amines can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are widely employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine to form the corresponding amide. libretexts.org Another effective method involves the use of specialized coupling agents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which enables the chemoselective amidation of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.net The synthesis of amides can also proceed via the acid chloride intermediate, which reacts smoothly with primary or secondary amines. dergipark.org.tr

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Alkyl pyrazole-3-carboxylate | Equilibrium-driven reaction; requires excess alcohol. researchgate.net |

| Esterification via Acid Chloride | 1. SOCl₂ 2. Alcohol, Pyridine | Alkyl pyrazole-3-carboxylate | High-yielding, two-step process. researchgate.netlibretexts.org |

| DCC Coupling | Amine (R-NH₂), DCC | N-substituted pyrazole-3-carboxamide | Forms a stable dicyclohexylurea byproduct. libretexts.org |

| Amidation via Acid Chloride | 1. SOCl₂ 2. Amine (R-NH₂) | N-substituted pyrazole-3-carboxamide | A common and effective method for amide synthesis. dergipark.org.tr |

| Specialized Coupling Agent | Amine, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | N-substituted pyrazole-3-carboxamide | Allows for chemoselective amidation under mild conditions. researchgate.net |

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The two chlorine atoms on the pyrazole ring at positions C4 and C5 are susceptible to nucleophilic substitution, although their reactivity is influenced by the electronic nature of the pyrazole ring and the reaction conditions. This pathway allows for the introduction of a wide range of functional groups, significantly expanding the molecular diversity of the scaffold.

Research on related 4-halonitro-pyrazolecarboxylic acids has demonstrated that the halogen atom can be displaced by various nucleophiles. For instance, the reaction of 4-bromo-1-methyl-nitropyrazole-carboxylic acids with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. osti.gov This suggests that similar copper-catalyzed substitutions could be applied to this compound to introduce amino groups. The reaction also yielded 4-hydroxy substituted products, indicating that hydroxides can also act as effective nucleophiles under these conditions. osti.gov The chlorine atoms in dichloro-pyrazoles can be substituted by other nucleophiles such as alkoxides, thiols, and azides, often requiring elevated temperatures or catalysis to proceed efficiently.

| Nucleophile | Typical Conditions | Product | Reference/Principle |

|---|---|---|---|

| Arylamines (Ar-NH₂) | Copper (I) salts, aqueous solution | 4-Arylamino-5-chloro-1H-pyrazole-3-carboxylic acid | Analogous to reactions on 4-bromo-nitropyrazole systems. osti.gov |

| Hydroxide (e.g., KOH) | Copper (I) salts, aqueous solution | 4-Hydroxy-5-chloro-1H-pyrazole-3-carboxylic acid | Observed as a competing product in reactions with arylamines. osti.gov |

| Alkoxides (RO⁻) | Heat, polar aprotic solvent | 4-Alkoxy-5-chloro-1H-pyrazole-3-carboxylic acid | General reactivity pattern for halo-heterocycles. |

| Thiols (RSH) | Base (e.g., NaH), polar aprotic solvent | 4-Thioether-5-chloro-1H-pyrazole-3-carboxylic acid | General reactivity pattern for halo-heterocycles. |

N-Substitution and Heterocyclic Nitrogen Functionalization

The pyrazole ring contains two nitrogen atoms, N1 and N2. The N1-H proton is acidic and can be readily removed by a base, allowing for alkylation, arylation, or acylation at this position. This functionalization is crucial as the substituent at the N1 position can significantly influence the biological activity of the molecule.

A primary method for generating N-substituted pyrazoles is through the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine (B178648) (R-NHNH₂). nih.gov This approach allows for the direct incorporation of the desired substituent at the N1 position during the formation of the pyrazole ring itself. For a pre-formed pyrazole like this compound, N-substitution is typically achieved by deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an electrophile like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an aryl halide in a transition-metal-catalyzed cross-coupling reaction.

Formation of Pyrazole-based Hydrazides and Related Heterocycles

The carboxylic acid moiety serves as a synthetic handle for the construction of more complex heterocyclic systems. A key intermediate in this strategy is the pyrazole-3-carbohydrazide, formed by reacting the pyrazole carboxylic acid ester with hydrazine hydrate (B1144303). This hydrazide is a versatile building block for synthesizing various five-membered heterocycles like triazoles, oxadiazoles, and thiadiazoles.

For example, studies on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide have shown its conversion into a variety of other heterocyclic systems. researchgate.netnih.gov

1,3,4-Oxadiazoles: Reaction of the hydrazide with various carboxylic acids or their derivatives can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.

1,2,4-Triazoles: Treatment of the hydrazide with isothiocyanates yields a thiosemicarbazide (B42300) intermediate, which can be cyclized under basic conditions to form 4,5-disubstituted-1,2,4-triazole-3-thiones. researchgate.netnih.gov

This synthetic strategy highlights the utility of the carbohydrazide (B1668358) derivative of this compound as a precursor for generating novel, fused, and appended heterocyclic compounds. researchgate.net

| Starting Material | Reagent(s) | Intermediate | Final Heterocycle |

|---|---|---|---|

| Pyrazole-3-carboxylate ester | Hydrazine hydrate (N₂H₄·H₂O) | Pyrazole-3-carbohydrazide | - |

| Pyrazole-3-carbohydrazide | Aryl isothiocyanate (Ar-NCS) | Thiosemicarbazide | 1,2,4-Triazole-3-thione |

| Pyrazole-3-carbohydrazide | Carbon disulfide (CS₂), KOH | Dithiocarbazate salt | 1,3,4-Oxadiazole-2-thione |

| Pyrazole-3-carbohydrazide | Carboxylic acid (R-COOH), POCl₃ | - | 2-Substituted-1,3,4-oxadiazole |

Reactivity with Organometallic Reagents, e.g., Grignard Reagents

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) is complex. The acidic proton of the carboxylic acid and the N-H proton will react first with the Grignard reagent in an acid-base reaction, consuming two equivalents of the reagent and preventing its nucleophilic addition to the carbonyl group. youtube.commasterorganicchemistry.com

To achieve C-C bond formation at the C3 position, the carboxylic acid must first be converted into a derivative that lacks acidic protons, such as an ester or a tertiary amide. youtube.com When a Grignard reagent reacts with a pyrazole-3-carboxylate ester, it typically adds twice. masterorganicchemistry.com The first addition leads to a ketone intermediate after the elimination of the alkoxy group. A second equivalent of the Grignard reagent then rapidly adds to the highly reactive ketone, resulting in a tertiary alcohol upon acidic workup. masterorganicchemistry.comniscpr.res.in The reaction of Grignard reagents with tertiary amides can provide a route to ketones, as the intermediate formed after the initial addition is stable until workup.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid by providing detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to be relatively simple. The acidic proton of the carboxylic acid group (–COOH) typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm, due to its deshielded nature and potential for hydrogen bonding. The proton attached to the pyrazole (B372694) nitrogen (N–H) is also expected to be a broad singlet, with its chemical shift influenced by the solvent and concentration.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon atom of the carboxylic acid group (C=O) is characteristically found in the highly deshielded region of 160–185 ppm. The three carbon atoms of the pyrazole ring will have distinct chemical shifts influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group. The carbon atom situated between the two nitrogen atoms (C3) and bearing the carboxylic acid group would appear at a different chemical shift compared to the two chlorine-substituted carbons (C4 and C5).

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ¹H | 10.0 - 13.0 | Broad singlet, solvent dependent |

| N-H | ¹H | Variable (often broad) | Dependent on solvent and concentration |

| -COOH | ¹³C | 160 - 170 | Quaternary carbon |

| C3 | ¹³C | ~140 - 150 | Attached to carboxylic acid |

| C4 | ¹³C | ~110 - 125 | Attached to chlorine |

| C5 | ¹³C | ~115 - 130 | Attached to chlorine |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. thieme-connect.de

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily be useful in identifying any long-range couplings, although strong correlations are not expected in the simple structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link any protonated carbons to their attached protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 2500–3300 cm⁻¹ is characteristic of the O–H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group will give rise to a strong, sharp peak, typically in the range of 1700–1730 cm⁻¹. The N–H stretching vibration of the pyrazole ring is expected around 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400–1600 cm⁻¹ region. The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹. researchgate.netspectroscopyonline.com

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the pyrazole ring and the C-Cl bonds are often more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -COOH | O–H stretch | 2500 - 3300 (broad) | FT-IR |

| -COOH | C=O stretch | 1700 - 1730 | FT-IR, Raman |

| Pyrazole | N–H stretch | 3100 - 3300 | FT-IR |

| Pyrazole | C=N/C=C stretch | 1400 - 1600 | FT-IR, Raman |

| -COOH | C–O stretch | 1210 - 1320 | FT-IR |

| -COOH | O-H bend | 900 - 960 (broad) | FT-IR |

| C-Cl | C–Cl stretch | < 800 | FT-IR, Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (180.97 g/mol ) nih.gov. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, M-17) and the loss of the entire carboxyl group (–COOH, M-45). cam.ac.uk Another potential fragmentation is the loss of carbon monoxide (CO) from the [M-OH]⁺ fragment. The pyrazole ring itself can also undergo fragmentation. Predicted mass spectrometry data for the related 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid shows prominent adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ uni.lu.

| m/z | Fragment | Description |

|---|---|---|

| 180/182/184 | [C₄H₂Cl₂N₂O₂]⁺ | Molecular ion (M⁺) with isotopic pattern |

| 163/165/167 | [C₄H₁Cl₂N₂O]⁺ | Loss of -OH (M-17) |

| 135/137/139 | [C₃H₁Cl₂N₂]⁺ | Loss of -COOH (M-45) |

| 135/137/139 | [C₄H₁Cl₂N₂]⁺ | Loss of CO from [M-OH]⁺ fragment |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the cited literature, the crystal structure of the closely related 4-chloro-1H-pyrazole-3-carboxylic acid provides significant insights researchgate.net. In this analog, the molecules are linked by strong intermolecular hydrogen bonds. Specifically, O–H···N hydrogen bonds are formed between the carboxylic acid group of one molecule and a nitrogen atom of the pyrazole ring of an adjacent molecule.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline solids. It is particularly valuable in the study of organic molecules for identifying crystalline phases, determining the degree of crystallinity, and investigating polymorphism—the ability of a substance to exist in two or more different crystal structures. nih.gov The analysis of a PXRD pattern can yield the unit cell dimensions, which are the fundamental parameters defining the size and shape of the crystal's repeating unit. nih.gov

For pyrazole carboxylic acid derivatives, PXRD is instrumental in understanding the solid-state arrangement and intermolecular interactions, such as hydrogen bonding. In a study on the related compound, pyrazole-4-carboxylic acid, X-ray crystallography was employed to determine the crystal structure at both 295 K and 150 K. fu-berlin.denih.gov The investigation revealed that the molecules arrange into quasi-linear ribbons through cyclic hydrogen bonds connecting the pyrazole and carboxylic acid functionalities. fu-berlin.denih.gov Interestingly, this analysis identified a proton disorder within the hydrogen bonds, but crystallography alone was insufficient to determine whether this disorder was static (a random distribution of protons fixed in place) or dynamic (a rapid transfer of protons between sites). fu-berlin.denih.gov No phase transition was observed between the two temperatures studied. fu-berlin.denih.gov

Table 1: Representative Crystal Data for a Chlorinated Pyrazole Carboxylic Acid Derivative (Data for 4-chloro-1H-pyrazole-3-carboxylic acid, provided as an example of typical crystallographic parameters)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 25.4370 | researchgate.net |

| b (Å) | 6.9155 | researchgate.net |

| c (Å) | 13.0629 | researchgate.net |

| β (°) ** | 110.558 | researchgate.net |

| Volume (ų) ** | 2151.6 | researchgate.net |

| Z (Molecules/Unit Cell) | 16 | researchgate.net |

| Temperature (K) | 293 | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a powerful method for probing the electronic structure of molecules containing chromophores—groups of atoms that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. msu.edu The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most common transitions are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). masterorganicchemistry.com

The structure of this compound contains several chromophores: the pyrazole ring with its conjugated π-electron system, and the carboxylic acid group which includes a carbonyl (C=O) double bond.

π→π Transitions:* These are typically high-intensity absorptions associated with conjugated systems, such as the pyrazole ring. The energy required for this transition is dependent on the extent of conjugation. msu.edu

n→π Transitions:* These transitions involve promoting an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen and oxygen atoms) to an antibonding π* orbital of the pyrazole ring or carbonyl group. These transitions are generally much weaker in intensity than π→π* transitions and occur at longer wavelengths. masterorganicchemistry.com For molecules containing a C=O group, a weak absorbance corresponding to an n→π* transition is commonly observed around 270-300 nm. masterorganicchemistry.com

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic absorption spectra of pyrazole derivatives, providing insights into the nature of the electronic transitions and their corresponding absorption wavelengths. researchgate.net Comprehensive photophysical characterization, including UV-vis absorption spectroscopy, is essential for understanding the distinct optical properties of these compounds. acs.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore Responsible | Expected Wavelength Region | Expected Intensity | Reference |

| π → π | Pyrazole Ring (C=C, C=N) | Shorter Wavelength (UV) | Strong | msu.edu |

| n → π | Carbonyl Group (C=O) | Longer Wavelength (UV) | Weak | masterorganicchemistry.com |

| n → π * | Pyrazole Ring (N atoms) | Longer Wavelength (UV) | Weak | masterorganicchemistry.com |

Theoretical and Computational Investigations of 4,5 Dichloro 1h Pyrazole 3 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the optimized molecular geometry and electronic structure of molecules. nih.gov For a compound like 4,5-Dichloro-1H-pyrazole-3-carboxylic acid, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to predict its most stable three-dimensional conformation. nih.gov These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A larger energy gap suggests higher stability and lower chemical reactivity. For pyrazole (B372694) derivatives, the distribution of these orbitals is typically over the π-conjugated system. In a hypothetical analysis of this compound, the HOMO would likely be localized on the pyrazole ring, while the LUMO might be distributed across the ring and the carboxylic acid group.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

No specific experimental or computational data for this compound is available in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map uses a color scale to indicate electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, identifying them as nucleophilic centers. nih.gov Conversely, the hydrogen atom of the carboxylic acid and the pyrazole N-H would exhibit positive potential, marking them as electrophilic sites.

Natural Bonding Orbital (NBO) Analysis for Inter- and Intra-molecular Delocalization

In a molecule such as this compound, NBO analysis would likely reveal significant delocalization within the pyrazole ring and between the ring and the carboxylic acid substituent. For instance, interactions between the lone pair orbitals of the nitrogen atoms and the π* antibonding orbitals of the ring would be expected. researchgate.net

Table 2: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π*(C=C) | Data not available |

| LP(O) | σ*(C-O) | Data not available |

No specific NBO analysis data for this compound is available in the searched literature.

Computational Studies of Reaction Mechanisms and Reaction Pathways

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling transition states and reaction intermediates. For this compound, theoretical studies could investigate various potential reactions, such as electrophilic substitution on the pyrazole ring or reactions involving the carboxylic acid group. By calculating the energy profiles of different pathways, researchers can predict the most likely reaction products and understand the factors controlling reactivity. However, no specific computational studies on the reaction mechanisms of this particular compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design and Predictivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a series of compounds and their biological activity or chemical properties. eurjchem.com While QSAR studies have been conducted on various pyrazole derivatives to predict their activities, a specific model focused on the structural features of this compound and its analogs is not available. rsc.orgnih.gov

A hypothetical QSAR study would involve calculating various molecular descriptors for a set of related pyrazole carboxylic acids. These descriptors, which can be electronic, steric, or thermodynamic, would then be correlated with an observed activity using statistical methods to build a predictive model.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. eurasianjournals.comnih.gov For this compound, MD simulations could be used to explore its conformational landscape in different solvents or to study its interactions with a biological target. rsc.org These simulations can reveal how the molecule behaves in a dynamic environment, which is crucial for understanding its properties in a real-world setting. Despite the utility of this method, no specific MD simulation studies for this compound have been reported in the available literature.

Reactivity Profiles and Mechanistic Studies of 4,5 Dichloro 1h Pyrazole 3 Carboxylic Acid and Its Analogs

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is significantly modulated by the attached functional groups. The two chlorine atoms at positions 4 and 5 are electron-withdrawing groups, which generally decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack compared to unsubstituted pyrazole. britannica.comphysicsandmathstutor.com The carboxylic acid group at position 3 further deactivates the ring towards electrophiles due to its electron-withdrawing nature. britannica.comnumberanalytics.com

Electrophilic Substitution: Electrophilic substitution on the pyrazole ring, such as nitration or halogenation, typically occurs at the C4 position in unsubstituted pyrazoles. However, in 4,5-dichloro-1H-pyrazole-3-carboxylic acid, this position is already occupied by a chlorine atom. Any further electrophilic attack would be directed to the nitrogen atoms, if they are not already substituted, or would require harsh reaction conditions. The deactivating effect of the chloro and carboxyl groups makes electrophilic substitution on the carbon framework challenging. numberanalytics.com

Nucleophilic Substitution: The electron-deficient nature of the dichlorinated pyrazole ring makes it a candidate for nucleophilic aromatic substitution (SNAr). The chlorine atoms can potentially be displaced by strong nucleophiles. Research on analogous systems, such as 4-halonitro-pyrazolecarboxylic acids, shows that the halogen at the C4 position can be substituted by nucleophiles like arylamines. osti.gov The reaction often requires a catalyst, such as a copper salt, to facilitate the substitution. osti.gov The presence of the electron-withdrawing nitro group in these analogs enhances the susceptibility to nucleophilic attack, and a similar effect can be anticipated for the second chlorine atom in the target molecule.

The general mechanism for a copper-catalyzed nucleophilic substitution on a halopyrazole is depicted below:

Coordination of the nucleophile to the copper(I) catalyst.

Oxidative addition of the halopyrazole to the copper complex.

Reductive elimination to form the C-nucleophile bond and regenerate the catalyst.

Interactive Table: Predicted Reactivity in Substitution Reactions

| Reaction Type | Position | Reactivity Prediction | Influencing Factors |

|---|---|---|---|

| Electrophilic Substitution | N1-H | Probable | Available lone pair on nitrogen. |

| Electrophilic Substitution | C3, C4, C5 | Highly Unlikely | Deactivation by two Cl atoms and COOH group. |

| Nucleophilic Substitution | C4-Cl | Possible | Electron-withdrawing effect of COOH and second Cl. May require a catalyst. |

| Nucleophilic Substitution | C5-Cl | Possible | Electron-withdrawing effect of COOH and second Cl. May require a catalyst. |

Detailed Studies of Carboxylic Acid Group Transformations (e.g., Decarboxylation Pathways, Esterification Kinetics)

The carboxylic acid group at the C3 position is a versatile handle for further synthetic modifications, primarily through decarboxylation and esterification.

Decarboxylation Pathways: The removal of the carboxylic acid group (decarboxylation) from heteroaromatic systems like pyrazole is a known transformation. This reaction can be promoted by heat or by using metal catalysts, particularly copper compounds. rsc.org The mechanism for metal-catalyzed decarboxylation often involves the formation of a metal-carboxylate complex. For (hetero)aryl carboxylic acids, this can proceed via an aryl radical intermediate. nih.gov The presence of halogen substituents on the pyrazole ring can influence the ease of decarboxylation. Studies on the decarboxylative halogenation of aryl carboxylic acids indicate that these reactions are generally tolerant of a wide range of functional groups. nih.govacs.orgnih.gov

Esterification Kinetics: Esterification of this compound can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The kinetics of this reversible reaction are influenced by several factors, including the steric hindrance around the carboxylic acid and the electronic nature of the pyrazole ring. rdd.edu.iqrug.nl The presence of the chlorine atom at the C4 position may exert some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted pyrazole-3-carboxylic acid. rug.nl The rate of esterification is generally enhanced by increasing the temperature and using an excess of the alcohol. masterorganicchemistry.comrdd.edu.iq

The general mechanism for Fischer esterification involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group to form a protonated ester.

Deprotonation to yield the final ester product. masterorganicchemistry.com

Interactive Table: Factors Influencing Carboxylic Acid Transformations

| Transformation | Condition | Expected Outcome/Influencing Factor |

|---|---|---|

| Decarboxylation | Thermal (High Temp) | Possible, may require high temperatures. |

| Decarboxylation | Cu(I) or Cu(II) catalyst | Facilitated reaction, proceeds via a copper-carboxylate intermediate. rsc.org |

| Esterification (Fischer) | Acid catalyst, excess alcohol | Equilibrium driven towards ester formation. masterorganicchemistry.com |

| Esterification (Fischer) | Steric hindrance from C4-Cl | May decrease the reaction rate. |

Redox Chemistry of the Halogenated Pyrazole System

The redox chemistry of this compound is primarily centered on the reduction of the C-Cl bonds and the pyrazole ring itself.

Reduction/Dehalogenation: The chlorine atoms on the pyrazole ring can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or electrochemical reduction. Catalytic hydrogenation often employs catalysts like palladium on carbon (Pd/C) with a hydrogen source. The reactivity of aryl halides in catalytic hydrogenation generally follows the trend I > Br > Cl, meaning that the reduction of aryl chlorides can be more challenging.

Electrochemical methods offer an alternative route for the reduction of halogenated organic compounds. researchgate.net The electrochemical reduction of aryl chlorides can lead to the cleavage of the carbon-halogen bond. The potential at which this reduction occurs is influenced by the electronic environment of the molecule. The presence of the electron-withdrawing carboxylic acid group could facilitate the reduction process.

Interactive Table: Potential Reductive Dehalogenation Methods

| Method | Reagents/Conditions | Potential Outcome |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Stepwise or complete removal of Cl atoms. |

| Electrochemical Reduction | Applied potential, suitable electrolyte | Cleavage of C-Cl bonds. researchgate.net |

| Metal-Mediated Reduction | Active metals (e.g., Zn, Fe) in acid | Potential for dehalogenation. |

Oxidation: The pyrazole ring is generally resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. The carboxylic acid group is also generally stable to oxidation.

Stereochemical Aspects of Reactions and Diastereoselective Synthesis

The parent molecule, this compound, is achiral. Therefore, stereochemical considerations become relevant when it is used as a precursor in reactions that generate new stereocenters.

Diastereoselective Synthesis: While specific examples starting from this compound are not prevalent in the literature, it can serve as a scaffold for the synthesis of chiral molecules. For instance, reactions involving the carboxylic acid group or the pyrazole nitrogen could introduce chirality.

Amide Formation: Reaction of the corresponding acid chloride with a chiral amine would lead to the formation of a diastereomeric mixture of amides. These diastereomers could potentially be separated by chromatography or crystallization.

Alkylation of N-H: If the N1 position is unsubstituted, its reaction with a chiral alkylating agent could lead to the formation of N-alkylated pyrazoles with a stereocenter.

Addition to the Pyrazole Ring: While challenging, a diastereoselective addition to the pyrazole ring, potentially guided by a chiral auxiliary attached to the carboxylic acid group, could in principle be envisioned to create new stereocenters on the ring.

The development of chiral pyrazoles is an active area of research, with many strategies focusing on building the ring from chiral precursors or using chiral catalysts in their synthesis. uniovi.esnih.govrsc.org Applying these principles to a pre-functionalized scaffold like this compound represents a potential avenue for creating novel chiral compounds.

Advanced Research Trajectories and Emerging Domains for 4,5 Dichloro 1h Pyrazole 3 Carboxylic Acid Systems

Coordination Chemistry and Supramolecular Self-Assembly

The field of coordination chemistry has seen significant advancements through the use of pyrazole-carboxylic acid ligands. These molecules are versatile building blocks for constructing complex supramolecular structures. researchgate.netresearchgate.net The unique combination of a rigid pyrazole (B372694) ring and a coordinating carboxylic acid group allows for the controlled assembly of metal complexes with diverse physicochemical properties. researchgate.net

The design of ligands is a critical first step in creating coordination polymers with desired properties. Pyrazole-based ligands, including 4,5-dichloro-1H-pyrazole-3-carboxylic acid, are of particular interest due to their ability to form stable complexes with a variety of metal ions. nih.govmdpi.com The synthesis of these ligands often involves multi-step chemical reactions to introduce specific functional groups that can direct the self-assembly process. mdpi.comnih.gov

Metal complexation strategies with pyrazole-carboxylic acid derivatives are diverse. The choice of metal ion and reaction conditions, such as solvent and temperature, can significantly influence the final structure of the coordination complex. mdpi.comrsc.org For example, solvothermal synthesis is a common method used to create crystalline coordination polymers. rsc.orgnih.gov The pyrazole and carboxylate groups can coordinate to metal centers in various modes, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. nih.govuninsubria.it

Table 1: Examples of Metal Complexes with Pyrazole-Carboxylic Acid Ligands

| Compound | Metal Ion | Ligand | Dimensionality | Synthesis Method |

|---|---|---|---|---|

| [Mn(hpcH)(H2O)2]·H2O | Mn(II) | 5-hydroxy-1H-pyrazole-3-carboxylic acid | 2D | Solvothermal |

| [Cd(hpcH)(DMF)(H2O)] | Cd(II) | 5-hydroxy-1H-pyrazole-3-carboxylic acid | 2D | Solvothermal |

| [Cu(hpcH2)2(H2O)2] | Cu(II) | 5-hydroxy-1H-pyrazole-3-carboxylic acid | 3D Supramolecular | Solvothermal |

| [Cd(Hpzbpdc)(H2O)]⋅H2O | Cd(II) | 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid | 3D | Solvothermal |

| [Mn2(Hpzbpdc)2(dmf)2] | Mn(II) | 4'-(2H-pyrazol-3-yl)biphenyl-3,5-dicarboxylic acid | 2D | Solvothermal |

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed from the self-assembly of metal ions and organic ligands. Pyrazole-carboxylic acids are excellent candidates for the construction of CPs and MOFs due to their versatile coordination behavior. nih.govmdpi.com The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. rsc.orgnih.gov

Recent research has demonstrated the construction of robust pyrazolate-based MOFs with exceptional stability in aqueous solutions across a wide pH range. nih.govacs.org These materials often exhibit porous structures with one-dimensional channels, making them promising for applications in gas storage and separation. nih.gov The specific pyrazole-based ligand used can lead to diverse coordination modes and result in MOFs with unique network topologies and properties, such as luminescence and magnetism. nih.gov

Hydrogen bonds, formed between the pyrazole N-H or carboxylic acid O-H groups and suitable acceptor atoms, are particularly important in guiding the assembly of these systems. nih.gov The crystal structure of pyrazole derivatives often reveals extensive hydrogen-bonding networks that link individual molecules into higher-dimensional arrays. nih.govresearchgate.net For instance, in the solid state, pyrazoles can form hydrogen-bonded aggregates, with the topology depending on the steric and electronic properties of the substituents. nih.gov

π-π stacking interactions between the aromatic pyrazole rings also contribute to the stability of the crystal packing. mdpi.com These interactions are common in systems containing aromatic moieties and can influence the electronic and photophysical properties of the materials. The interplay of these various non-covalent forces is a key aspect of crystal engineering, allowing for the rational design of functional materials with specific solid-state architectures.

Catalysis and Photochemistry Research

The unique electronic and structural properties of metal complexes derived from pyrazole-based ligands make them promising candidates for applications in catalysis and photochemistry. The presence of both a pyrazole ring and a carboxylic acid group allows for fine-tuning of the ligand's electronic properties and coordination environment, which can in turn influence the catalytic or photocatalytic activity of the resulting metal complex.

Protic pyrazole complexes have emerged as versatile ligands in both homogeneous and heterogeneous catalysis. nih.gov The proton-responsive nature of the N-unsubstituted pyrazole ring allows for metal-ligand cooperation in catalytic transformations. nih.gov Pincer-type ligands incorporating protic pyrazole groups have shown significant promise in this area. nih.gov

Metal-organic frameworks (MOFs) constructed from pyrazolate ligands have been investigated as robust heterogeneous catalysts. nih.govacs.org The well-defined porous structures and high stability of these materials make them suitable for a range of catalytic reactions. For example, a copper-based pyrazolate MOF has demonstrated outstanding catalytic activity in the cross-dehydrogenative coupling reaction to form C-O bonds, outperforming homogeneous catalysts. nih.gov The synergy between the active metal centers and the framework structure is believed to be crucial for the enhanced catalytic performance. nih.gov

Coordination polymers based on pyrazole carboxylic acid ligands have shown potential as photocatalysts for the degradation of organic pollutants. researchgate.netrsc.org For instance, manganese and cadmium coordination polymers have demonstrated excellent photocatalytic activity for the degradation of methylene blue under visible light. researchgate.netrsc.org The efficiency of the photocatalytic process can be influenced by the specific metal ion and the coordination environment of the ligand. rsc.org

Mechanistic studies are crucial for understanding the photocatalytic process and for designing more efficient catalysts. Trapping experiments and theoretical calculations can provide insights into the possible photocatalytic mechanisms. researchgate.netrsc.org In the case of the photodegradation of methylene blue by pyrazole-based coordination polymers, the mechanism is believed to involve the generation of reactive oxygen species. rsc.org Other studies have explored the use of coordination polymers for the photocatalytic degradation of antibiotics like ciprofloxacin, demonstrating the versatility of these materials in environmental remediation. nih.gov Research into novel photocatalysts, such as LaFeO3, has also shown promise for the degradation of humic acids, with the photocatalytic performance being influenced by factors like catalyst dosage and the molecular size of the pollutant. mdpi.com

Materials Science and Optoelectronic Properties

The rigid, planar, and electron-rich nature of the pyrazole ring, a core component of this compound, makes it a valuable scaffold in materials science. Derivatives of this heterocyclic system are increasingly being explored for their potential in creating novel materials with tailored optical and electronic properties.

The synthesis of pyrazole-containing polymers and oligomers serves as a pathway to new organic materials for electronic and optoelectronic applications. These materials can be processed into thin films, which are integral components of devices like organic solar cells, organic light-emitting diodes (OLEDs), and thin-film transistors. nih.gov

A key synthetic strategy involves converting pyrazole carboxylic acids into more reactive intermediates, such as dicarbonyl dichlorides. For instance, pyrazole-3,4-dicarboxylic acid can be synthesized from pyrazole-3-carboxylic acid and subsequently reacted with thionyl chloride to produce pyrazole-3,4-dicarbonyl dichloride. This reactive intermediate can then undergo polymerization with diamine monomers, like p-phenylenediamine, to yield oligo-pyrazoles. nih.govnih.govresearchgate.net These oligomers can be dissolved and applied to substrates using techniques like drop-casting to form thin films of varying thicknesses. nih.govresearchgate.net

The optical properties of these films, such as absorbance, transmittance, and the optical band gap (Eg), are critical for their application in semiconductor devices. Studies on oligo-pyrazole thin films have shown that their optical band gaps can be tuned, with reported values in the range of 1.426 to 1.648 eV, indicating their potential as organic semiconductors. nih.govnih.gov The surface morphology of these films, often characterized by atomic force microscopy (AFM), typically shows low roughness, which is advantageous for device fabrication. nih.govnih.gov

Furthermore, the use of polymer-supported reagents and solid-phase synthesis techniques is streamlining the production of diverse pyrazole derivatives. These methods offer advantages like simplified purification, reagent recycling, and the potential for high-throughput synthesis of compound libraries for materials discovery. wisdomlib.org

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical communications and data storage. nih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit significant second-order NLO responses. The pyrazole ring can act as a component in these chromophores, contributing to the necessary electronic asymmetry. nih.govnih.gov

The NLO properties of organic materials are governed by their molecular structure, which influences intramolecular charge transfer (ICT). nih.gov Pyrazole derivatives are being investigated for their potential as NLO materials due to their tunable electronic properties. wum.edu.pk Computational methods, such as Density Functional Theory (DFT), are employed to predict the NLO characteristics of newly designed pyrazole-based compounds by calculating parameters like polarizability (α) and first-order hyperpolarizability (β). wum.edu.pkresearchgate.net

Research has shown that pyranopyrazole derivatives, for example, exhibit significant NLO activity with large hyperpolarizability values. wum.edu.pk The interaction between the pyrazole ring and other moieties within the molecule is key to their NLO properties. By modifying substituents on the pyrazole scaffold, it is possible to tune the HOMO-LUMO energy gap and enhance the NLO response, making these compounds promising candidates for advanced optical devices. wum.edu.pk

Mechanistic Investigations of Molecular Biological Interactions (Focus on Molecular Target Engagement)

Derivatives based on the pyrazole scaffold are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Understanding their interactions with molecular targets, particularly enzymes, at a structural and mechanistic level is critical for the rational design of new therapeutic agents.

The pyrazole nucleus is a privileged scaffold for designing inhibitors of several key enzyme families implicated in various diseases.

Carbonic Anhydrase (CA): Pyrazole-containing sulfonamides have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IX, and XII. nih.govnih.govmdpi.com These zinc-containing metalloenzymes are involved in physiological processes like pH regulation and are therapeutic targets for conditions including glaucoma and cancer. nih.gov Numerous studies have reported pyrazole derivatives with potent inhibitory activity, with inhibition constants (Ki) in the nanomolar range against various hCA isoforms. nih.govnih.gov For instance, certain 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have shown Ki values ranging from 316.7 to 533.1 nM against hCA I and 412.5 to 624.6 nM against hCA II. nih.gov

Cyclooxygenase (COX): The COX enzymes, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). wustl.edu Pyrazole is the core structure of the selective COX-2 inhibitor celecoxib. A significant body of research focuses on designing novel pyrazole derivatives as selective COX-2 inhibitors to achieve anti-inflammatory effects with reduced gastrointestinal side effects associated with COX-1 inhibition. nih.govmdpi.com These compounds are evaluated for their ability to inhibit prostaglandin synthesis, and structure-activity relationship (SAR) studies have identified key structural features, such as the presence of a benzenesulfonamide moiety on the N1 position of the pyrazole ring, as crucial for selective COX-2 activity. nih.gov

Nitric Oxide Synthase (NOS): The NOS enzyme family (nNOS, eNOS, iNOS) catalyzes the production of nitric oxide (NO), a vital signaling molecule. Overproduction of NO is implicated in various pathological conditions, making NOS inhibitors a therapeutic target. researchgate.net Pyrazole-based compounds, particularly 1H-pyrazole-1-carboxamidines, have been identified as potent inhibitors of all three NOS isoforms. nih.govnih.gov For example, 1H-Pyrazole-1-carboxamidine (PCA) inhibits iNOS, eNOS, and nNOS with IC50 values around 0.2 μM. nih.gov Modifications to the pyrazole ring, such as the addition of a methyl group, can influence potency and introduce selectivity for the iNOS isoform. nih.gov

| Compound Class | Target Enzyme | Key Findings | Inhibition Values (Ki or IC50) |

|---|---|---|---|

| Pyrazoline Benzenesulfonamides | Carbonic Anhydrase (hCA I & II) | Effective inhibition of cytosolic CA isoforms. | Ki: 316.7–533.1 nM (hCA I); 412.5–624.6 nM (hCA II) nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase (hCA I) | Several derivatives were more potent than the reference drug Acetazolamide. | Ki: 58.8–8010 nM nih.gov |

| Hybrid Pyrazole Analogues | Cyclooxygenase (COX-2) | High selectivity for COX-2 over COX-1, comparable to celecoxib. | IC50: 1.79 μM (Compound 5u) nih.gov |

| 1H-Pyrazole-1-carboxamidines | Nitric Oxide Synthase (NOS) | Potent inhibition of all isoforms; substitution can confer iNOS selectivity. | IC50: ~0.2 μM (PCA vs all isoforms); 2.4 μM (4-methyl-PCA vs iNOS) nih.gov |

The specificity and potency of pyrazole-based inhibitors are determined by their precise interactions with the amino acid residues within the enzyme's active site. Molecular docking and X-ray crystallography are powerful tools used to elucidate these interactions.

Carbonic Anhydrase: The active site of hCA isoforms contains a conserved zinc ion coordinated by three histidine residues (His94, His96, His119). nih.gov The inhibitory mechanism of sulfonamide-based pyrazole derivatives involves the coordination of the sulfonamide group to this catalytic zinc ion. The pyrazole core and its substituents then form additional hydrogen bonds and hydrophobic interactions with residues in the active site, which determines the inhibitor's affinity and isoform selectivity. nih.govrsc.org X-ray crystallographic studies of pyrazole-sulfonamides complexed with hCA II have provided detailed insights into these binding modes. nih.govresearchgate.netrsc.org

Cyclooxygenase: The active sites of COX-1 and COX-2 are long hydrophobic channels. acs.org A key difference is the substitution of isoleucine in COX-1 with a smaller valine (Val523 in human COX-2) in COX-2, which creates a larger side pocket. acs.org Selective COX-2 inhibitors, like celecoxib and other diaryl-pyrazoles, possess bulky side groups (e.g., a sulfonamide) that can fit into this side pocket, which is inaccessible in COX-1. wustl.edupnas.org Molecular docking studies show that the sulfonamide group of these inhibitors typically forms hydrogen bonds with residues like His90, Gln192, and Arg513 at the end of the side pocket, anchoring the inhibitor and ensuring its selective binding. nih.govmdpi.commsjonline.org The pyrazole ring itself often engages in hydrophobic interactions within the main channel. pnas.org

Nitric Oxide Synthase: The active site of NOS contains binding sites for the substrate L-arginine and the cofactor tetrahydrobiopterin. The guanidinium group of L-arginine forms a network of hydrogen bonds with two glutamate residues and a tryptophan. Many pyrazole-based inhibitors are designed as L-arginine mimetics. eurekaselect.com The carboxamidine group of 1H-pyrazole-1-carboxamidine, for instance, mimics the guanidinium group of the natural substrate, allowing it to compete for binding in the active site. nih.gov

Understanding the kinetic mechanism of inhibition is essential for characterizing an inhibitor's mode of action.

For pyrazole-based inhibitors of Nitric Oxide Synthase , the mechanism is often competitive with the substrate L-arginine. nih.govnih.gov This is demonstrated in studies where the inhibitory effect of 1H-pyrazole-1-carboxamidine (PCA) on purified iNOS can be completely reversed by the addition of excess L-arginine. nih.gov This competitive mode of action is consistent with the inhibitor's structural similarity to the substrate, allowing it to bind to the active site but not be turned over, thereby blocking the enzyme's catalytic activity. nih.govnih.gov

In the case of Cyclooxygenase inhibitors, both reversible and time-dependent inhibition mechanisms have been observed. While many NSAIDs are simple competitive inhibitors, some selective COX-2 inhibitors exhibit a two-step, time-dependent inhibition. This involves an initial reversible binding to the active site, followed by a slower conformational change that leads to a more tightly bound enzyme-inhibitor complex. acs.org The structural basis for this time-dependent inhibition is linked to the flexibility of the COX-2 active site and the ability of the inhibitor to induce a conformational shift that strengthens the binding interaction. acs.org

For Carbonic Anhydrase inhibitors, the mechanism typically involves the direct binding of the inhibitor's zinc-binding group (e.g., sulfonamide) to the catalytic Zn(II) ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This direct interaction with the metal cofactor is a hallmark of many potent CA inhibitors.

Molecular Interactions with Identified Biological Targets (e.g., Protein Binding, Cellular Uptake Mechanisms)

While specific protein binding and cellular uptake studies for this compound itself are not extensively detailed in publicly available literature, the broader class of pyrazole carboxylic acid derivatives has been shown to interact with a range of biological targets through various mechanisms. These interactions are fundamental to their biological effects and are a key area of investigation.

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization in Chemical Biology

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. For the pyrazole carboxylic acid scaffold, SAR studies involve systematically modifying different parts of the molecule and assessing the impact on its efficacy against a biological target.

Key modification points on the this compound scaffold include:

N1-position of the pyrazole ring: Substitution at this position is common in pyrazole-based drugs and agrochemicals. consensus.app Introducing different groups (e.g., aryl, alkyl) can significantly alter the molecule's steric profile and its interaction with target proteins. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1-position was found to be critical for potent activity. consensus.app

The Carboxylic Acid (C3-position): This group is often essential for activity, forming key interactions with the target. It can be converted to esters or amides to create prodrugs or to explore other binding interactions. Studies on pyrazole-3-carboxylic acid derivatives have shown that converting the acid to various amides can lead to potent antiproliferative activity. nih.gov

The Pyrazole Ring (C4 and C5 positions): The chlorine atoms at these positions are significant. Replacing them with other halogens or small alkyl groups can fine-tune the electronic properties and steric bulk, influencing binding affinity and selectivity.

A generalized SAR study might reveal trends such as those outlined in the table below, based on findings from various pyrazole derivative studies. nih.govnih.govresearchgate.net

| Modification Position | Substituent Type | General Impact on Activity | Rationale / Example Interaction |

|---|---|---|---|

| N1-Position | Bulky Aromatic Groups (e.g., dichlorophenyl) | Often increases potency | Fills hydrophobic pockets in the target protein. consensus.app |

| N1-Position | Small Alkyl Groups | Variable; can increase or decrease activity | Modifies solubility and steric fit. |

| C3-Position | Amide/Ester Formation | Can modulate activity or act as a prodrug | Alters hydrogen bonding capacity and cell permeability. nih.gov |

| C4/C5-Positions | Halogens (Cl, F, Br) | Influences electronic properties and potential for halogen bonding | Crucial for regulating antifungal activity in some derivatives. nih.gov |

| C4/C5-Positions | Removal of Halogens | Typically reduces activity | Loss of key electronic or steric contributions. |

These studies are essential for optimizing lead compounds, enhancing their potency, improving selectivity, and fine-tuning pharmacokinetic properties for applications in chemical biology and drug discovery.

Agrochemical Scaffold Research and Development

The pyrazole ring is a prominent feature in a wide variety of commercial pesticides, including fungicides, insecticides, and herbicides. wikipedia.org The this compound structure serves as a valuable building block in the ongoing search for new and more effective agrochemicals.

Design and Synthesis of Novel Pyrazole-based Herbicides and Insecticides (Research Focus)

The design of novel pyrazole-based agrochemicals often involves a strategy of "intermediate derivatization," where a core scaffold like this compound is chemically modified to create a library of related compounds for screening.

Herbicide Design: A major target for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.org HPPD inhibitors disrupt the biosynthesis of plastoquinones, which are essential cofactors for carotenoid synthesis in plants. researchgate.net This inhibition leads to the characteristic bleaching of leaves and eventual plant death. researchgate.net The design strategy involves creating pyrazole derivatives that can effectively bind to the HPPD active site. For example, pyrazole aromatic ketone analogs have been synthesized and shown to exhibit excellent herbicidal activity against various weeds with good crop selectivity. nih.govresearchgate.net Synthesis typically begins with the condensation of 1,3-diketones with hydrazine (B178648) to form the pyrazole core, which is then further elaborated. wikipedia.org

Insecticide Design: In insecticide development, pyrazole derivatives have been designed to target the insect nervous system or cellular respiration. nih.govnih.gov A prominent target is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). nih.govresearchgate.net Pyrazole-5-carboxamides, for instance, have been designed based on the binding pocket of Complex I, leading to compounds with broad-spectrum insecticidal activity. nih.gov Another key target is the GABA-gated chloride channel in insect neurons. researchgate.netwikipedia.org Phenylpyrazole insecticides like fipronil act as non-competitive blockers of this channel, leading to hyperexcitation and death of the insect. wikipedia.orgsemanticscholar.org Synthetic strategies often involve creating pyrazole amides or incorporating other functional groups like hydrazones to enhance insecticidal potency.

The table below presents examples of research focuses in the design of pyrazole-based agrochemicals.

| Agrochemical Class | Biological Target | Design Strategy Example | Synthesis Approach Example |

|---|---|---|---|

| Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Synthesis of pyrazole aromatic ketone analogs to mimic the natural substrate. nih.govresearchgate.net | Condensation of a 1,3-diketone with a substituted hydrazine, followed by acylation. nih.gov |

| Insecticide | Mitochondrial Complex I | Design of pyrazole-5-carboxamides based on the inhibitor binding pocket. nih.gov | Amidation of a pyrazole carboxylic acid with various amines. researchgate.net |

| Insecticide | GABA-gated Chloride Channel | Creation of phenylpyrazole derivatives with specific substitutions to enhance binding. wikipedia.org | Reaction of a pyrazole core with substituted phenylhydrazines. wikipedia.org |

Mechanistic Investigations of Agrochemical Action at a Molecular or Cellular Level

Understanding the precise mechanism of action is critical for developing effective and safe agrochemicals. For pyrazole-based compounds, investigations span from enzymatic inhibition to disruption of entire physiological pathways.

Herbicidal Mechanism: Pyrazole herbicides that target HPPD, such as pyrazolate and pyrazoxyfen, often act as pro-herbicides. researchgate.net In plants, they are metabolized to a common active compound, which is the actual inhibitor of the HPPD enzyme. researchgate.net This inhibition blocks the synthesis of homogentisic acid, a precursor for plastoquinone. The lack of plastoquinone stalls the activity of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway, leading to photobleaching and death. researchgate.net Molecular docking studies have shown that these inhibitors bind in the active site of HPPD, often forming hydrophobic π–π interactions with phenylalanine residues. acs.org

Insecticidal Mechanism: The mechanisms for pyrazole insecticides are diverse.

Mitochondrial Respiration Inhibition: Acaricides and insecticides like tebufenpyrad and tolfenpyrad inhibit mitochondrial electron transport at the NADH-CoQ reductase site (Complex I). researchgate.net This disrupts the formation of ATP, the cell's primary energy currency, leading to cellular destruction and the death of the organism. researchgate.net

Neurotoxicity: Phenylpyrazoles, such as fipronil, act as potent blockers of the GABA-gated chloride channel in the central nervous system of insects. researchgate.netwikipedia.org GABA is the main inhibitory neurotransmitter in insects; by blocking its action, these insecticides cause hyperexcitation of the nervous system, convulsions, paralysis, and death. wikipedia.org This target provides selectivity, as the mammalian equivalent of this channel is much less sensitive to these compounds. wikipedia.org

These mechanistic insights are vital for overcoming resistance, a growing problem in agriculture, and for designing new compounds with improved safety profiles for non-target organisms.

Conclusion and Future Perspectives in 4,5 Dichloro 1h Pyrazole 3 Carboxylic Acid Research

Summary of Key Academic Contributions and Research Progress

Research surrounding 4,5-Dichloro-1H-pyrazole-3-carboxylic acid and its analogs has made significant strides, primarily in the realms of synthetic chemistry and medicinal applications. The pyrazole (B372694) core, in general, is a privileged structure in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding. nih.gov The presence of two chlorine atoms and a carboxylic acid group on the pyrazole ring of the title compound offers unique opportunities for further functionalization and targeted molecular design.

Key academic contributions have centered on the development of synthetic methodologies for pyrazole-3-carboxylic acid derivatives. Classical approaches often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.commdpi.com More advanced methods, such as those utilizing microwave assistance, have been developed to improve reaction efficiency and yields. chim.it The synthesis of halogenated pyrazoles, including dichlorinated structures, can be achieved through direct halogenation of the pyrazole ring or by using halogenated precursors. mdpi.com

The derivatization of the carboxylic acid moiety of pyrazole-3-carboxylic acids has been a focal point of research, leading to the synthesis of a diverse library of esters, amides, and other functional derivatives. asianpubs.orgdergipark.org.tr These modifications are crucial for modulating the physicochemical and biological properties of the parent compound. For instance, the conversion of the carboxylic acid to its corresponding acid chloride facilitates reactions with various nucleophiles to generate a wide range of derivatives. asianpubs.orgscielo.br

From a medicinal chemistry perspective, pyrazole-3-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. eurekaselect.com The introduction of halogen atoms can significantly influence the biological activity of a molecule, often enhancing its potency. nih.gov Specifically, derivatives of 1H-pyrazole-5-carboxylic acid have shown promise as insecticidal agents. d-nb.inforesearchgate.net Furthermore, polysubstituted pyrazoles have been investigated for their potential as antitumor and anti-HCV agents. nih.gov

Table 1: Selected Research Findings on Pyrazole-3-Carboxylic Acid Derivatives

| Research Area | Key Findings |

| Synthesis | Development of cyclocondensation and microwave-assisted synthetic routes. mdpi.commdpi.comchim.it |

| Functionalization | Facile conversion of the carboxylic acid group to esters, amides, and acid chlorides. asianpubs.orgdergipark.org.trscielo.br |

| Medicinal Chemistry | Broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory. eurekaselect.comnih.gov |

| Agrochemicals | Investigation of 1H-pyrazole-5-carboxamide derivatives as potential insecticides. d-nb.inforesearchgate.net |

Unaddressed Research Challenges and Prospective Directions

Despite the progress made, several research challenges and prospective directions remain in the study of this compound.

One of the primary challenges lies in the regioselective functionalization of the pyrazole ring. The presence of two chlorine atoms already on the ring can influence the reactivity and regioselectivity of further substitution reactions. Developing synthetic methods that allow for precise and controlled modification at specific positions of the dichlorinated pyrazole core is a significant hurdle. Overcoming this challenge would enable the synthesis of a wider and more diverse range of derivatives for biological screening and other applications.

Another area that warrants further investigation is the exploration of the full therapeutic potential of derivatives of this compound. While general biological activities of pyrazoles are known, in-depth structure-activity relationship (SAR) studies specifically for this dichlorinated scaffold are limited. A systematic investigation into how different substituents at various positions of the molecule affect its biological activity could lead to the discovery of highly potent and selective therapeutic agents.

Future research should also focus on the development of more sustainable and environmentally friendly synthetic routes. mdpi.com Traditional synthetic methods often require harsh reaction conditions and the use of hazardous reagents. The exploration of green chemistry principles, such as the use of greener solvents, catalysts, and energy sources, would be a valuable contribution to the field.